GSK2606414 is a small molecule inhibitor developed by GlaxoSmithKline (GSK) []. It acts as a potent and selective inhibitor of PERK, a key protein involved in the unfolded protein response (UPR) []. GSK2606414 is primarily used in scientific research to investigate the role of PERK in various cellular processes and disease models, particularly those involving endoplasmic reticulum stress [].
GSK2606414 is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase, commonly referred to as PERK. This compound has garnered attention due to its potent inhibitory effects on PERK, with an IC50 value of 0.4 nM, indicating its high efficacy in blocking PERK activity. The inhibition of PERK is significant as it plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum's function. GSK2606414 has been shown to inhibit tumor growth in various cancer models and has potential applications in treating diseases associated with endoplasmic reticulum stress and dysregulation of protein synthesis .
GSK2606414 was developed by GlaxoSmithKline as part of their research into compounds that modulate the unfolded protein response. It is classified as a small molecule inhibitor targeting specific kinases involved in cellular stress responses, particularly those linked to cancer and neurodegenerative diseases .
The synthesis of GSK2606414 involves several chemical reactions that typically include the formation of key structural components through methods such as coupling reactions and cyclization processes. The detailed synthetic pathway includes:
The exact synthetic route may vary based on the desired scale of production and specific laboratory protocols employed .
GSK2606414 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with PERK. The molecular formula is typically represented as C19H18F3N5O, indicating a composition that includes carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
X-ray crystallography studies have confirmed the binding conformation of GSK2606414 within the active site of PERK, demonstrating its mechanism of action at the molecular level .
GSK2606414 primarily undergoes interactions with PERK, leading to the inhibition of its phosphorylation activity. Key reactions include:
The effectiveness of GSK2606414 in inhibiting these reactions has been validated through various biochemical assays that measure phosphorylation levels in cell lines treated with the compound .
GSK2606414 exerts its effects primarily through the inhibition of PERK-mediated signaling pathways involved in the unfolded protein response. The mechanism can be summarized as follows:
Research indicates that GSK2606414 can mitigate cellular stress responses and promote cell survival under conditions that would typically lead to apoptosis .
GSK2606414 has several scientific applications due to its unique properties:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3